Thiazolo[5,4-c]pyridine
Overview
Description
Thiazolo[5,4-c]pyridine is a heterocyclic compound that is part of a broader class of thiazolo-pyridine derivatives. These compounds are known for their diverse range of biological activities and have been the subject of various studies to explore their potential applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiazolo[5,4-c]pyridine derivatives has been approached through various methods. For instance, a novel way to synthesize tricyclic heteroaromatics such as thiazolo[5,4-b]thieno[3,2-e]pyridine derivatives has been reported using a one-pot reaction involving diazepinethiones and aldehydes, catalyzed by scandium(III) triflate . Another study describes the synthesis of thiazolo[4,5-b]pyridine-2(3H)-one derivatives through a [3+3]-cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids . Additionally, a green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives has been achieved using microwave-assisted three-component reactions in water .
Molecular Structure Analysis
The molecular structure of thiazolo[5,4-c]pyridine derivatives has been confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR analyses . Single-crystal X-ray diffraction analysis has also been employed to establish the structures of newly synthesized compounds .
Chemical Reactions Analysis
Thiazolo[5,4-c]pyridine derivatives have been utilized in various chemical reactions. For example, they have been used in SN2→Thorpe–Ziegler→Thorpe–Guareschi domino reactions for the preparation of substituted thiazolo[4,5-b]pyridines and other annulated heterocycles . These compounds have also been involved in reactions with isothiocyanates using KF/alumina catalyst to produce thiazolo[5,4-d]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[5,4-c]pyridine derivatives have been explored in several studies. For instance, a PT-based donor-acceptor-type conjugated polymer displayed favorable redox activity and stability, with a lower bandgap than its BT analog, indicating potential applications in electrochromics . The antioxidant potential of novel heterocyclic compounds containing thiazolo[5,4-c]pyridine moieties has been evaluated using DPPH scavenging assays, revealing potent capacities for scavenging free radicals . Additionally, the herbicidal activity of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives has been investigated, showing higher activity on dicotyledonous species .
Relevant Case Studies
Several case studies have highlighted the potential applications of thiazolo[5,4-c]pyridine derivatives. For example, the anti-inflammatory and antioxidant activities of novel 3H-thiazolo[4,5-b]pyridines have been studied in vivo and in vitro, showing promising results . In the field of medicinal chemistry, thiazolo[5,4-d]pyrimidine derivatives have been identified as human A1 and A2A adenosine receptor antagonists/inverse agonists, with potential implications for the treatment of various diseases . Furthermore, the antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines has been tested on a panel of cancer cell lines, with certain derivatives showing significant activity and inducing apoptosis in specific cell lines .
Scientific Research Applications
Synthesis Methods
Convenient Synthesis Procedures : Thiazolo[5,4-c]pyridines can be synthesized through convenient procedures, enhancing the efficiency of producing these compounds (El‐Hiti, 2003).
One-Step Synthesis : A one-step synthesis method for thiazolo[5,4-c]pyridines has been reported, further simplifying their production (Sahasrabudhe et al., 2009).
Biological and Chemical Properties
Anticancer Activity : Certain thiazolo[5,4-c]pyridine derivatives have shown promising anticancer activities, indicating their potential use in cancer therapy (Singh et al., 2013).
Antimicrobial Activity : These compounds also exhibit antimicrobial properties, making them relevant in the development of new antimicrobial agents (Ghoneim et al., 2021).
Antioxidant Properties : Thiazolo[5,4-c]pyridine derivatives have shown antioxidant activities, suggesting their potential use in managing oxidative stress-related conditions (Shi et al., 2009).
Pharmacological Applications
Phosphoinositide 3-Kinase Inhibitors : Some thiazolo[5,4-c]pyridine derivatives are effective as phosphoinositide 3-kinase inhibitors, highlighting their potential in therapeutic applications (Xia et al., 2020).
Herbicidal Activity : Additionally, thiazolo[5,4-c]pyridine-based compounds have been explored for their use in agriculture, particularly as herbicides (Hegde & Mahoney, 1993).
properties
IUPAC Name |
[1,3]thiazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-7-3-6-5(1)8-4-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIMYVFGWKCROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562784 | |
Record name | [1,3]Thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[5,4-c]pyridine | |
CAS RN |
273-75-6 | |
Record name | [1,3]Thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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